

Application Notes and Protocols for High-Throughput Screening of SR 11023

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Compound of Interest

Compound Name: SR 11023

Cat. No.: B15137874

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Introduction

SR 11023 is a potent and orally active antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1][2] With an IC₅₀ value of 109 nM, **SR 11023** serves as a valuable tool for researchers studying the physiological and pathological roles of PPAR γ and for the discovery of novel therapeutic agents targeting this receptor.[1][2] High-throughput screening (HTS) assays are essential for identifying and characterizing new PPAR γ modulators. These application notes provide detailed protocols for various HTS methodologies suitable for screening compound libraries for antagonists like **SR 11023**.

Mechanism of Action of SR 11023

SR 11023 functions as a competitive antagonist of PPAR γ . Unlike agonist ligands that promote the recruitment of coactivators, **SR 11023** binding to the PPAR γ ligand-binding domain (LBD) induces a conformational change that favors the recruitment of corepressors.[3] This action blocks the transcriptional activity of PPAR γ , thereby inhibiting the expression of its target genes. The classical pathway of PPAR γ activation involves its heterodimerization with the Retinoid X Receptor (RXR). This PPAR γ /RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[4] **SR 11023** interferes with this process by

preventing the conformational changes necessary for coactivator recruitment upon ligand binding.

Quantitative Data for SR 11023

Parameter	Value	Reference
Target	Peroxisome Proliferator-Activated Receptor gamma (PPAR γ)	[1]
Activity	Antagonist	[1][2]
IC50	109 nM	[1][2]

High-Throughput Screening (HTS) Protocols for PPAR γ Antagonists

Several robust HTS technologies are available for identifying and characterizing PPAR γ antagonists. The choice of assay depends on factors such as the available instrumentation, cost, and the specific research question.

Lanthanide Chelate Fluorescence-Based Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the PPAR γ ligand-binding domain (LBD). A commonly used format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][7][8]

Principle: The assay utilizes a GST-tagged PPAR γ -LBD and a terbium-labeled anti-GST antibody as the FRET donor. A fluorescently labeled PPAR γ agonist (tracer) serves as the FRET acceptor. When the tracer is bound to the PPAR γ -LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. Antagonists like **SR 11023** compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal.

Experimental Protocol: TR-FRET Competitive Binding Assay

Materials:

- GST-tagged PPAR γ Ligand Binding Domain (LBD)
- Terbium-labeled anti-GST antibody
- Fluorescently labeled PPAR γ agonist (e.g., Fluormone™ Pan-PPAR Green)
- **SR 11023** (as a control antagonist)
- Test compounds
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
- 384-well low-volume black plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **SR 11023** and test compounds in assay buffer.
- In a 384-well plate, add 5 μ L of the compound dilutions.
- Prepare a master mix containing GST-PPAR γ -LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer.
- Add 15 μ L of the master mix to each well. Final concentrations should be optimized but are typically in the low nanomolar range for the proteins and tracer.
- Incubate the plate at room temperature for 1-4 hours, protected from light.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioligand binding assay that is well-suited for HTS.^{[9][10][11][12][13]}

Principle: The PPAR γ -LBD is captured onto scintillant-containing microbeads. A radiolabeled PPAR γ agonist (e.g., [3H]-Rosiglitazone) is added to the reaction. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal. Antagonists compete with the radioligand for binding, resulting in a decreased signal.

Experimental Protocol: Scintillation Proximity Assay

Materials:

- Biotinylated PPAR γ Ligand Binding Domain (LBD)
- Streptavidin-coated SPA beads
- Radiolabeled PPAR γ agonist (e.g., [3H]-Rosiglitazone)
- **SR 11023** (as a control antagonist)
- Test compounds
- Assay buffer (e.g., PBS with 0.1% BSA)
- 96- or 384-well plates
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of **SR 11023** and test compounds.
- In a multi-well plate, combine the biotinylated PPAR γ -LBD with streptavidin-coated SPA beads and incubate to allow for binding.
- Add the test compounds or **SR 11023** to the wells.
- Add the radiolabeled PPAR γ agonist to initiate the competition reaction.
- Seal the plate and incubate at room temperature for 2-4 hours with gentle shaking.

- Centrifuge the plate to pellet the beads.
- Measure the light output using a microplate scintillation counter.
- Determine the IC50 values from the dose-response curves.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay technology that offers high sensitivity and is amenable to miniaturization.^{[14][15]}

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. A biotinylated PPAR γ -LBD is bound to streptavidin-coated Donor beads. A specific antibody recognizing a tag on a cofactor peptide (that binds to the agonist-bound receptor) is conjugated to the Acceptor beads. In the presence of an agonist, the cofactor peptide is recruited to the PPAR γ -LBD, bringing the Donor and Acceptor beads into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Antagonists disrupt the agonist-induced interaction, leading to a loss of signal.

Experimental Protocol: AlphaScreen Cofactor Recruitment Assay

Materials:

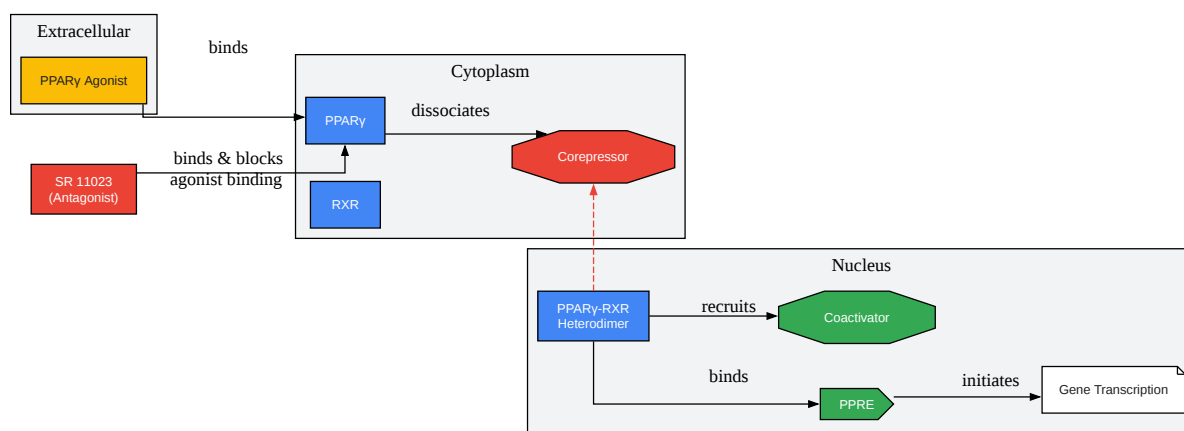
- Biotinylated, tagged PPAR γ Ligand Binding Domain (LBD)
- Streptavidin-coated Donor beads
- Tagged cofactor peptide (e.g., a peptide containing an LXXLL motif)
- Antibody-conjugated Acceptor beads
- Known PPAR γ agonist (e.g., Rosiglitazone)
- **SR 11023** (as a control antagonist)
- Test compounds

- Assay buffer
- 384- or 1536-well plates
- AlphaScreen-compatible plate reader

Procedure:

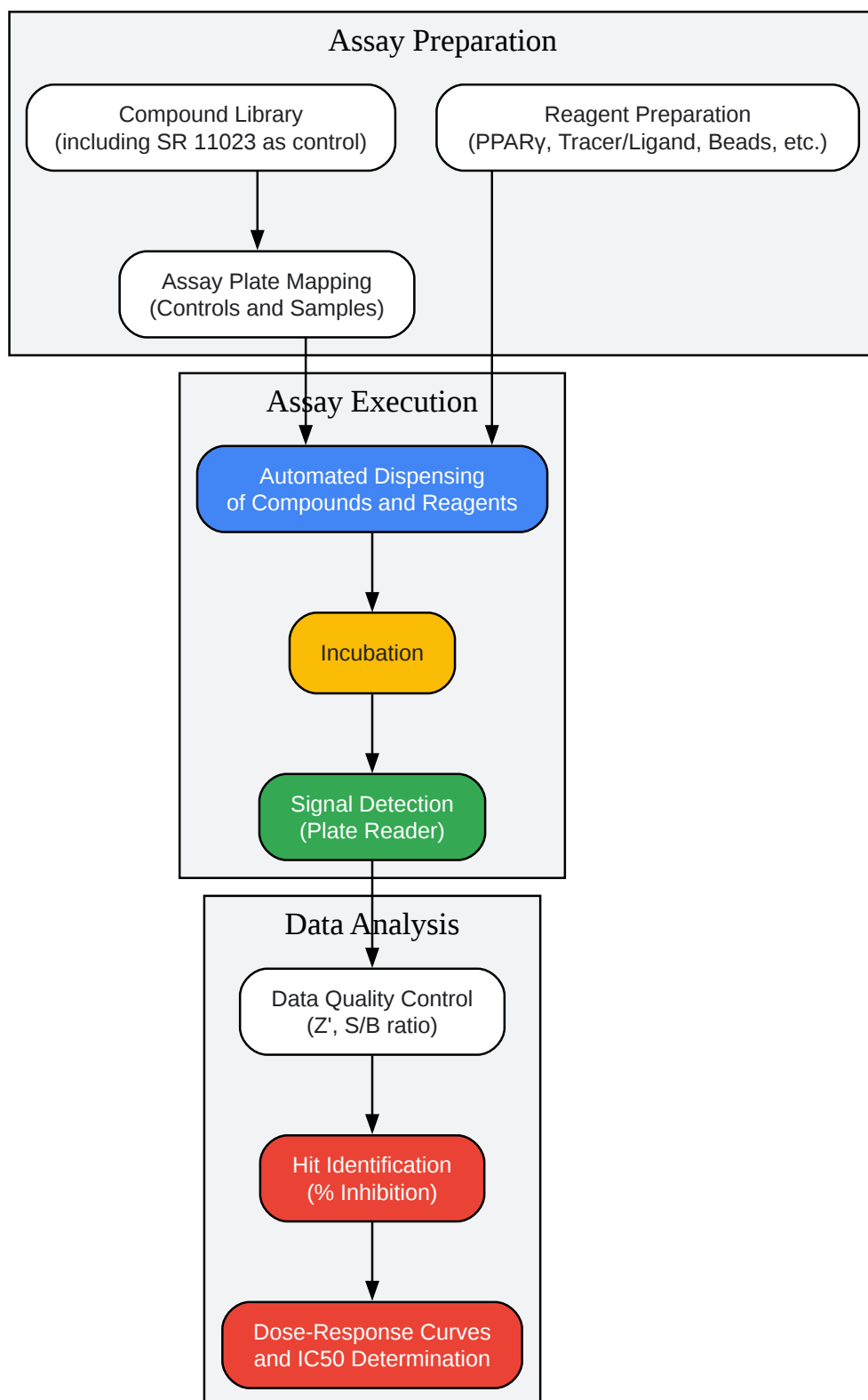
- Prepare solutions of test compounds and **SR 11023**.
- Add the test compounds/**SR 11023** and a fixed concentration of the PPAR γ agonist to the wells of the assay plate.
- Add a mixture of biotinylated PPAR γ -LBD and the tagged cofactor peptide.
- Add a mixture of Streptavidin-Donor beads and Antibody-Acceptor beads.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-compatible reader.
- Analyze the data to identify compounds that inhibit the agonist-induced signal.

Visualization of Pathways and Workflows



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Caption: PPARγ Signaling Pathway and the antagonistic action of **SR 11023**.



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Caption: General workflow for a high-throughput screening campaign.

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